molecular formula C13H12ClN3OS B11839854 1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea

1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea

Cat. No.: B11839854
M. Wt: 293.77 g/mol
InChI Key: AQNSCKGMLMAYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a chloropyridinyl group and a methoxyphenyl group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 2-chloropyridine-3-amine with 4-methoxyphenyl isothiocyanate. The reaction is usually carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can result in various biological effects, depending on the enzyme or pathway targeted.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloropyridin-3-yl)-3-phenylthiourea: Lacks the methoxy group on the phenyl ring.

    1-(2-Chloropyridin-3-yl)-3-(4-nitrophenyl)thiourea: Contains a nitro group instead of a methoxy group.

    1-(2-Chloropyridin-3-yl)-3-(4-hydroxyphenyl)thiourea: Contains a hydroxy group instead of a methoxy group.

Uniqueness

1-(2-Chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea is unique due to the presence of both the chloropyridinyl and methoxyphenyl groups. These functional groups contribute to its specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H12ClN3OS

Molecular Weight

293.77 g/mol

IUPAC Name

1-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C13H12ClN3OS/c1-18-10-6-4-9(5-7-10)16-13(19)17-11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,16,17,19)

InChI Key

AQNSCKGMLMAYKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=C(N=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.